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Compound of Interest

Compound Name: 5-Methoxy-6-nitro-1H-indole
CAS No.: 175913-29-8
Cat. No.: B2914146
Get Quote
. J

Executive Summary: The "Push-Pull" Indole
Scaffold

In the landscape of indole-based medicinal chemistry, 5-Methoxy-6-nitro-1H-indole (CAS
4769-74-0) occupies a distinct niche characterized by its electronic "push-pull” system.[1]
Unlike the widely utilized 5-nitroindole (a universal DNA base analogue) or 5-methoxyindole (a
melatonin/serotonin precursor), the 5-methoxy-6-nitro derivative acts primarily as a latent
pharmacophore and a critical intermediate.[1]

Its biological value is defined by two opposing forces:

e The 5-Methoxy Group: An electron-donating group (EDG) that increases electron density at
C3 and provides a hydrogen bond acceptor site.[1]

e The 6-Nitro Group: A strong electron-withdrawing group (EWG) that acidifies the N1 proton
and serves as a metabolic handle for reduction to an amine.[1]
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This guide objectively compares its activity against key nitroindole alternatives, focusing on
IDO1 inhibition, tubulin binding, and its role as a precursor for kinase inhibitors.

Comparative Biological Activity Profile

The following table synthesizes experimental data comparing 5-Methoxy-6-nitro-1H-indole
against its structural analogs.

Table 1: Activity Spectrum of Nitro- and Methoxy-
Indoles[1]
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Key Insight: The "Universal Base" Divergence

While 5-nitroindole is celebrated as a "universal base" for its ability to stack promiscuously in
DNA duplexes without hydrogen bonding, the addition of the 5-methoxy group in 5-Methoxy-6-
nitro-1H-indole disrupts this planarity and stacking capability.[1] Consequently, 5-Methoxy-6-
nitro-1H-indole is not a suitable universal base but gains specificity for protein binding pockets
that require hydrogen bond acceptors (via the methoxy oxygen).[1]

Detailed Mechanism & SAR Analysis
Structure-Activity Relationship (SAR)

The biological divergence of 5-Methoxy-6-nitro-1H-indole stems from its specific substitution
pattern.[1]

o Electronic Push-Pull: The 5-OMe donates electrons into the ring system, while the 6-NO2
withdraws them.[1] This creates a dipole moment distinct from mono-substituted indoles,
altering the pKa of the pyrrole nitrogen (N1).

o Metabolic Activation: The 6-nitro group is a "masked" amino group.[1] In hypoxic tumor
environments, nitroreductases can reduce this to the 6-amino derivative, which is often the
active toxicophore or kinase inhibitor pharmacophore.

Disrupts DNA Stacking
(vs. 5-Nitroindole)
Steric Bulk _ 9"
5-Methoxy Group Interaction H-Bond Acceptor
(Electron Donor (Kinase Hinge Binding)
6-Nitro Group Bioreduction Metabolic Handle
(Electron Withdrawing) (Reduces to Amine)

Click to download full resolution via product page

[5-I\/Iethoxy-G-nitro-lH-indoIe

Figure 1: SAR analysis showing the functional impact of the 5-OMe and 6-NO2 substituents.[1]
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Tubulin Polymerization Inhibition

Research indicates that 6-methoxyindoles (often substituted at position 3 with aryl groups) are
potent inhibitors of tubulin polymerization, binding to the colchicine site.

e Mechanism: The 6-methoxy group mimics the methoxy groups of colchicine, forming
essential contacts with Cys241 of

-tubulin.

» Role of Nitro: The 6-nitro group in 5-Methoxy-6-nitro-1H-indole is less optimal for this direct
binding than a methoxy group.[1] However, derivatives where the nitro group is reduced or
replaced often show enhanced activity.

Experimental Protocols
Protocol: Synthesis of 5-Methoxy-6-Aminoindole (Key
Active Metabolite)

The biological relevance of 5-Methoxy-6-nitro-1H-indole is often realized upon reduction.[1]
This protocol ensures high-yield conversion for downstream kinase inhibitor synthesis.[1]

Reagents:

5-Methoxy-6-nitro-1H-indole (1.0 eq)[1]

Hydrazine hydrate (

) (5.0 eq)

Palladium on Carbon (Pd/C, 10% w/w) (0.1 eq)

Ethanol (solvent)
Workflow:

o Dissolution: Dissolve 5-Methoxy-6-nitro-1H-indole in ethanol (0.1 M concentration) in a
round-bottom flask.
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Catalyst Addition: Carefully add 10% Pd/C under an inert nitrogen atmosphere.[1]

Reduction: Add hydrazine hydrate dropwise at reflux temperature (

). Caution: Exothermic reaction.[1]

Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The nitro spot (

) will disappear, replaced by the fluorescent amino spot (

).

Workup: Filter hot through Celite to remove Pd/C. Concentrate filtrate in vacuo.[1]

Yield Validation: Expect >90% yield. Product is air-sensitive; store under argon.[1]

Protocol: IDO1 Inhibition Assay (Comparative)

To verify the specificity of the 5-OMe-6-NO2 analog versus 5-nitroindole.[1]
Reagents:

e Recombinant human IDO1 enzyme.[1]

e L-Tryptophan (Substrate).[1]

o Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).[1]

Steps:

e Incubation: Incubate IDO1 (50 nM) with test compounds (0.1

- 100
) and L-Trp (100
) in potassium phosphate buffer (pH 6.5) containing methylene blue and ascorbate.

e Reaction: Run at

for 45 minutes.
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o Termination: Stop reaction with 30% trichloroacetic acid.

o Detection: Incubate supernatant with Ehrlich’s reagent.[1] Measure absorbance at 490 nm
(formation of kynurenine).

e Analysis: Calculate

o Expected Result: 5-Nitroindole

1]

o Expected Result: 5-Methoxy-6-nitro-1H-indole

(Inactive/Low Activity).[1]

Pathway Visualization: From Precursor to Kinase
Inhibitor

The primary utility of 5-Methoxy-6-nitro-1H-indole is as a scaffold for VEGFR/PDGFR kinase
inhibitors.[1] The diagram below illustrates this synthetic and functional pathway.
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Figure 2: The synthetic trajectory of 5-Methoxy-6-nitro-1H-indole into bioactive kinase
inhibitors.[1]

Conclusion & Recommendations

5-Methoxy-6-nitro-1H-indole is distinct from its "universal base" cousin, 5-nitroindole.[1] It
should not be used for DNA stacking applications.[1] Instead, it is a high-value privileged
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structure for medicinal chemistry campaigns targeting:

Kinases: As a precursor to 5-methoxy-6-aminoindoles, which mimic the adenine ring of ATP.

[1]

Tubulin: As a scaffold for colchicine-site binders (requiring further derivatization).[1]

Recommendation for Researchers:

For DNA Probes: Use 5-nitroindole.[1][2][3]
For IDOL1 Inhibition: Use 1-methyl-tryptophan or 5-halo-indoles.[1]

For Drug Discovery (Kinase/Angiogenesis): Use 5-Methoxy-6-nitro-1H-indole as the
starting material to access the 5-methoxy-6-amino pharmacophore.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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